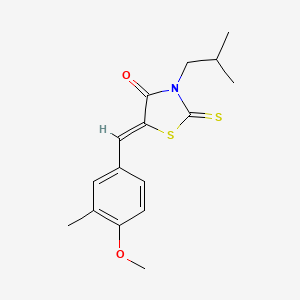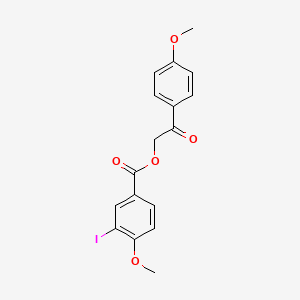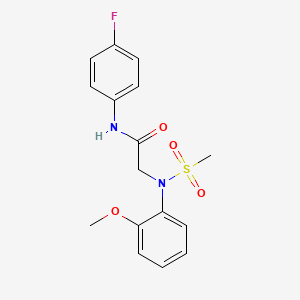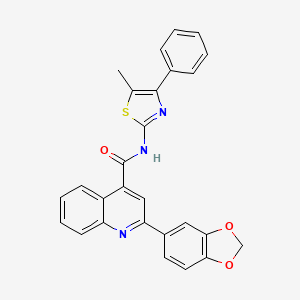
3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide
Übersicht
Beschreibung
3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of acrylamides and is often used as a herbicide in agriculture. DCPA has been studied for its potential as an anti-cancer agent and as a tool for investigating cellular processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the protein kinase C enzyme, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy. This compound has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and to inhibit their growth. Additionally, this compound has been used as a tool for investigating cellular processes, such as the role of the mitogen-activated protein kinase pathway in cell proliferation. One limitation of using this compound in lab experiments is its toxicity. This compound is a potent herbicide and can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide. One area of research is the development of this compound analogs with improved anti-cancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its analogs. Additionally, this compound could be used in combination with other anti-cancer agents to improve their efficacy. Finally, this compound could be used as a tool for investigating other cellular processes and pathways involved in cancer development and progression.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)acrylamide has been widely used in scientific research for its potential as an anti-cancer agent. Several studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. Additionally, this compound has been used as a tool for investigating cellular processes, such as the role of the mitogen-activated protein kinase pathway in cell proliferation.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-5-12(9-15(10)20(22)23)19-16(21)7-4-11-3-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,21)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFVVXNBCWSFC-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine](/img/structure/B3545571.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3545589.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545604.png)

![3-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B3545619.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3545624.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3545650.png)
![N~2~-(4-methylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545655.png)
![ethyl 5-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545659.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3545667.png)